5-Methoxy-8-methylquinoxaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methylquinoxaline typically involves the cyclization of appropriate aniline derivatives with dicarbonyl compounds. One common method is the reaction of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . This method ensures the formation of the quinoxaline ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-8-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives with different substituents, which can further be used in various applications .
Scientific Research Applications
5-Methoxy-8-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 5-Methoxy-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
5-Methylquinoxaline: Lacks the methoxy group, which may affect its biological activity and chemical properties.
8-Methylquinoxaline: Similar structure but without the methoxy group, leading to different reactivity and applications.
5-Methoxyquinoline: A related compound with a quinoline ring instead of quinoxaline, showing different biological activities
Uniqueness: The presence of both methoxy and methyl groups in 5-Methoxy-8-methylquinoxaline makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxy-8-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8(13-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI Key |
CGINYRVYTMFXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=CC=N2 |
Origin of Product |
United States |
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